molecular formula C15H22ClN B8489932 (S)-Didesmethylsibutramine CAS No. 229639-57-0

(S)-Didesmethylsibutramine

Cat. No.: B8489932
CAS No.: 229639-57-0
M. Wt: 251.79 g/mol
InChI Key: WQSACWZKKZPCHN-AWEZNQCLSA-N
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Description

(S)-Didesmethylsibutramine is a chemical compound that is a derivative of sibutramine, a well-known appetite suppressant. This compound is characterized by the removal of two methyl groups from the parent molecule, sibutramine. It has been studied for its potential effects on weight loss and its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Didesmethylsibutramine typically involves the demethylation of sibutramine. This can be achieved through various chemical reactions, including the use of strong acids or bases to remove the methyl groups. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent under controlled conditions to achieve selective demethylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: (S)-Didesmethylsibutramine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Didesmethylsibutramine has been explored in various scientific research fields:

    Chemistry: Used as a model compound to study demethylation reactions and their mechanisms.

    Biology: Investigated for its effects on neurotransmitter levels and potential use in treating obesity.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications in weight management.

    Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-Didesmethylsibutramine involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced satiety and reduced appetite, contributing to its potential weight loss effects.

Comparison with Similar Compounds

    Sibutramine: The parent compound from which (S)-Didesmethylsibutramine is derived.

    Desmethylsibutramine: A compound with one less methyl group compared to sibutramine.

    Nor-sibutramine: Another derivative with structural similarities.

Uniqueness: this compound is unique due to its specific demethylation pattern, which may result in different pharmacological properties compared to its parent compound and other derivatives. Its selective inhibition of neurotransmitter reuptake and potential therapeutic applications make it a compound of interest in scientific research.

Properties

CAS No.

229639-57-0

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m0/s1

InChI Key

WQSACWZKKZPCHN-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As described above, D-(−)-tartaric acid was used to resolute racemic compound II to give another optical isomer (75.2% yield). This optical isomer were treated with alkaline to give free base (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine (II-R) (optical purity 99.4%).
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Synthesis routes and methods II

Procedure details

As described in article (Chinese Journal of Pharmaceuticals, 2001, 32(8): 337-339), p-chlorobenzyl cyanide was condensed with 1,3-dibromopropane, cycled to give cyclobutyl intermediate, and then through Grignard reaction and reduction reaction to give title compound (56.2% yield).
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